![molecular formula C13H13F2N3O3S2 B2788675 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1188363-08-7](/img/structure/B2788675.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves the inhibition of specific proteins or enzymes involved in various cellular processes. For example, in cancer cells, it targets specific proteins involved in the cell cycle, leading to cell death. In Alzheimer's disease, it targets specific enzymes involved in the formation of amyloid plaques, leading to a reduction in plaque formation. In malaria, it targets specific enzymes involved in the metabolism of the parasite, leading to parasite death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide vary depending on the specific application. In cancer research, it leads to the inhibition of cancer cell growth and proliferation. In Alzheimer's disease, it leads to a reduction in amyloid plaque formation. In malaria, it leads to parasite death.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide in lab experiments is its specificity in targeting specific proteins or enzymes, leading to a reduction in off-target effects. However, one limitation is its potential toxicity, which can affect the results of the experiment.
Future Directions
There are several future directions for the research and development of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide. One direction is the investigation of its potential as a treatment for other diseases such as Parkinson's disease and multiple sclerosis. Another direction is the development of more potent and selective analogs of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide for improved efficacy and reduced toxicity. Additionally, the investigation of its potential as a diagnostic tool for certain diseases is another potential future direction.
Synthesis Methods
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves the reaction of 4,6-difluorobenzo[d]thiazole-2-carbonyl chloride with 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, it has been shown to inhibit the growth of various cancer cell lines by targeting specific proteins involved in the cell cycle. In neuroscience, it has been investigated for its potential as a treatment for Alzheimer's disease by targeting specific enzymes involved in the formation of amyloid plaques. In infectious diseases, it has been studied for its potential as a treatment for malaria by targeting specific enzymes involved in the metabolism of the parasite.
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S2/c1-23(20,21)18-4-2-3-9(18)12(19)17-13-16-11-8(15)5-7(14)6-10(11)22-13/h5-6,9H,2-4H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPBOFDRFPNICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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